molecular formula C11H13N3OS B1369259 Benzisothiazole sulphoxide CAS No. 128396-56-5

Benzisothiazole sulphoxide

Cat. No.: B1369259
CAS No.: 128396-56-5
M. Wt: 235.31 g/mol
InChI Key: MOBIZCKXBZKGFC-UHFFFAOYSA-N
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Description

Benzisothiazole sulphoxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzisothiazole, which is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzisothiazole sulphoxide can be synthesized through various methods. One common approach involves the oxidation of benzisothiazole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nano-ZnO-sulfuric acid can be used to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzisothiazole sulphoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzisothiazole sulphoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzisothiazole sulphoxide involves its interaction with various molecular targets. The sulphoxide group can participate in redox reactions, influencing the oxidative state of biological molecules. It can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Benzisothiazole sulphoxide is unique due to the presence of the sulphoxide group, which imparts specific redox properties and reactivity. This makes it particularly valuable in applications requiring oxidative or reductive transformations .

Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c15-16-10-4-2-1-3-9(10)11(13-16)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBIZCKXBZKGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NS(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577010
Record name 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128396-56-5
Record name Benzisothiazole sulphoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128396565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperazin-1-yl)-1H-1lambda~4~,2-benzothiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZISOTHIAZOLE SULPHOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2229N6UPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzisothiazole sulphoxide
Reactant of Route 2
Benzisothiazole sulphoxide
Reactant of Route 3
Benzisothiazole sulphoxide
Reactant of Route 4
Benzisothiazole sulphoxide
Reactant of Route 5
Benzisothiazole sulphoxide
Reactant of Route 6
Benzisothiazole sulphoxide

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